Technical Monograph: (3-Aminopropyl)urea Hydrochloride
Technical Monograph: (3-Aminopropyl)urea Hydrochloride
The following technical guide details the chemical properties, synthesis, and applications of (3-Aminopropyl)urea hydrochloride , a critical bifunctional building block in medicinal chemistry.
A Bifunctional Spacer & Pharmacophore Scaffold
CAS Registry Number: 2418691-48-0 (Dihydrochloride form) | Molecular Formula: C
Part 1: Executive Summary
(3-Aminopropyl)urea hydrochloride is a linear, aliphatic small molecule featuring two distinct nitrogen-based functionalities separated by a three-carbon (propyl) spacer: a primary amine (nucleophilic, ionizable) and a urea moiety (neutral, hydrogen-bond donor/acceptor).
In drug discovery, this compound serves two primary roles:
-
Linker Design: It acts as a short, hydrophilic spacer (approx. 5-6 Å) for PROTACs and antibody-drug conjugates (ADCs), offering better solubility than pure alkyl chains due to the urea polarity.[1]
-
Pharmacophore Scaffold: The urea group mimics peptide bonds (bioisostere) but is resistant to protease cleavage, while the propyl chain allows the terminal amine to reach binding pockets or form salt bridges.[1]
Critical Stability Note: This compound is the linear precursor to tetrahydro-2-pyrimidinone (propylene urea).[1] Under basic or thermal stress, it can undergo intramolecular cyclization, a property that must be managed during storage and synthesis.[1]
Part 2: Physicochemical Profile[1]
Chemical Identity
| Property | Data |
| IUPAC Name | N-(3-Aminopropyl)urea hydrochloride |
| Common Names | 1-Amino-3-ureidopropane HCl; 3-Ureidopropylamine HCl |
| SMILES | NCCCNC(N)=O.Cl |
| Molecular Weight | 117.15 g/mol (Free Base) / ~153.6 g/mol (Mono-HCl) |
| Appearance | White to off-white hygroscopic powder |
Physical & Electronic Properties[1]
-
Solubility: Highly soluble in water (>50 mg/mL) and DMSO ; sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).[1]
-
Acidity (pKa):
-
Hygroscopicity: The hydrochloride salt is significantly hygroscopic.[1] It requires storage in desiccated environments to prevent "caking" and hydrolysis-induced degradation.[1]
Stability & Cyclization Kinetics
The 3-carbon chain length places the nucleophilic primary amine in perfect proximity to the urea carbonyl.[1]
-
Mechanism: Intramolecular nucleophilic attack of the amine on the urea carbonyl releases ammonia.[1]
-
Trigger: High pH (free base form) and Heat (>80°C).[1]
-
Product: Tetrahydro-2-pyrimidinone (Cyclic Propylene Urea) – a highly stable, non-reactive solvent analog.[1]
-
Prevention: Maintain as the HCl salt (protonation blocks the amine nucleophile) and store at <25°C.[1]
Part 3: Synthetic Routes & Manufacturing[1][5][7]
Route A: The "Clean" Laboratory Method (Boc-Protection)
For high-purity applications (e.g., GMP drug synthesis), a protection strategy is required to prevent polymerization or bis-urea formation.
-
Protection: React 1,3-diaminopropane (excess) with Boc
O to yield N-Boc-1,3-diaminopropane . -
Urea Formation: React the mono-Boc amine with Potassium Cyanate (KOCN) in acidic aqueous media or Trimethylsilyl isocyanate in DCM.[1]
-
Deprotection: Treat with 4M HCl in Dioxane to yield the pure hydrochloride salt.
Route B: Industrial Direct Synthesis (Cost-Effective)
Direct reaction of 1,3-diaminopropane with urea.[1]
-
Condition: High temperature (120°C+) to drive off ammonia.[1]
-
Risk:[1][3][4][5] Statistical mixture of Mono-urea (desired), Bis-urea (impurity), and Cyclic urea (impurity).
-
Purification: Requires difficult recrystallization or ion-exchange chromatography to isolate the mono-hydrochloride.[1]
Caption: Synthesis pathway contrasting the high-purity Boc-route against the cyclization degradation pathway.
Part 4: Applications in Drug Discovery[1]
Linker Chemistry (PROTACs & Conjugates)
(3-Aminopropyl)urea is an ideal "short" linker.[1]
-
Hydrophilicity: The urea group disrupts the hydrophobic collapse often seen with simple alkyl chains (propyl/butyl linkers), improving the aqueous solubility of the final drug conjugate.
-
Rigidity: The planar nature of the urea bond restricts conformational freedom slightly more than a pure alkyl chain, potentially reducing entropic penalties upon binding.[1]
Peptidomimetics
The urea moiety (
-
Protease Resistance: Unlike peptides, the urea linkage is not cleaved by standard peptidases, extending the half-life of the molecule in plasma.
-
H-Bonding: It retains the donor-acceptor pattern required to bind to protein backbones.[1]
Experimental Protocol: Conjugation to Carboxylic Acid
Objective: Link (3-Aminopropyl)urea to a drug scaffold containing a carboxylic acid.[1]
Reagents:
-
Drug-COOH (1.0 equiv)
-
(3-Aminopropyl)urea HCl (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Procedure:
-
Dissolve Drug-COOH in DMF under Nitrogen.[1]
-
Add DIPEA and HATU; stir for 15 minutes to activate the acid (formation of O-At ester).
-
Add (3-Aminopropyl)urea HCl directly as a solid.[1]
-
Note: The extra equivalent of DIPEA is crucial to neutralize the HCl salt and liberate the nucleophilic amine.[1]
-
-
Monitor by LC-MS.[1] The urea nitrogen is non-nucleophilic under these conditions, ensuring chemoselective amide bond formation at the primary amine.[1]
-
Quench with water and purify via Preparative HPLC.[1]
Part 5: Handling & Safety (SDS Summary)
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][5] |
| STOT-SE | H335 | May cause respiratory irritation.[1][5] |
Handling Protocol:
-
PPE: Wear nitrile gloves and safety glasses.[1] The fine powder can be irritating to mucous membranes; use a fume hood.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture uptake accelerates hydrolysis and cyclization.[1]
References
-
Sigma-Aldrich. (3-Aminopropyl)urea dihydrochloride Product Page. Merck KGaA.[1] Link
-
Jagtap, A. D., et al. (2017).[1] "Ureas: Applications in Drug Design."[1] Current Medicinal Chemistry, 24(6), 622-651.[1] Link
-
PubChem. Compound Summary: Urea Derivatives and Stability. National Library of Medicine.[1] Link
-
Organic Syntheses. General Methods for Urea Synthesis from Amines and Cyanates. Org. Synth. Coll. Vol. 4, p. 52. Link[1]
-
Fischer Scientific. Safety Data Sheet: Amino-urea derivatives. Link
Sources
- 1. (3-aminopropyl)urea dihydrochloride | 2418691-48-0 [sigmaaldrich.com]
- 2. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate - UM Research Repository [eprints.um.edu.my]
- 3. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea - Eureka | Patsnap [eureka.patsnap.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. fishersci.com [fishersci.com]
